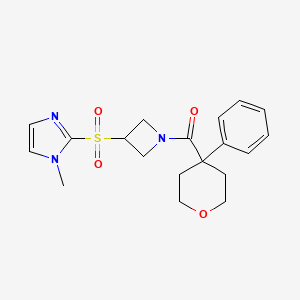

2-(3-bromobenzoyl)-N-methyl-1-hydrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

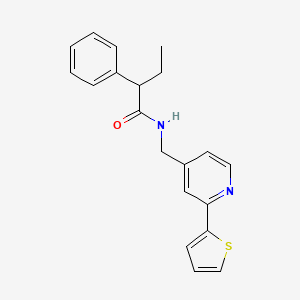

2-(3-bromobenzoyl)-N-methyl-1-hydrazinecarboxamide (2-BBH) is an organic compound that is widely used in scientific research. It is a brominated derivative of hydrazinecarboxamide and is often used as a reagent in organic synthesis. 2-BBH has been studied extensively in the fields of biochemistry and physiology, and is known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Pharmacological Activities

Synthesis and Antihypertensive Activity : Compounds synthesized through the reaction of methyl 2-(thiazol-2-ylcarbamoyl)acetate with hydrazine hydrate, among other reactions, have shown potential as antihypertensive α-blocking agents. These compounds exhibit low toxicity, making them promising candidates for further pharmacological investigation (Abdel-Wahab et al., 2008).

Antimicrobial and Analgesic Activities : Newer pyrazoles and triazoles bearing a dibromoquinazoline moiety were synthesized and evaluated for their analgesic and antimicrobial activities. Selected compounds showed significant efficacy, highlighting their potential for therapeutic applications (Saad et al., 2011).

Synthetic Chemistry and Material Science

Model Oligomers for Polybenzoxazine : Research into the synthesis of model oligomers for polybenzoxazine has provided insights into creating structurally uniform compounds with potential applications in material science. This work underscores the importance of controlled synthesis techniques for developing advanced materials (Ishida & Krus, 1998).

Microwave-assisted Synthesis : Studies on the microwave-assisted synthesis of indoles and naphthofurans from azolyacetones highlight innovative methods to expedite chemical reactions, offering efficient pathways for synthesizing complex heterocyclic compounds with potential applications in various domains (Al-Mousawi & El-Apasery, 2009).

Mechanism of Action

Properties

IUPAC Name |

1-[(3-bromobenzoyl)amino]-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2/c1-11-9(15)13-12-8(14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14)(H2,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZGOEZENYRXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NNC(=O)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2819416.png)

![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2819422.png)

![2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2819426.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)

![N-(3,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2819428.png)

![2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2819430.png)

![1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole](/img/structure/B2819431.png)